molecular formula C16H14ClN3O4S B2365575 2-[(5-Chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 330201-37-1

2-[(5-Chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2365575
M. Wt: 379.82
InChI Key: CBAPPWUHJMRUNJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzothiophene ring (a sulfur-containing heterocycle), an amide group, and a nitro group . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene ring, amide group, and nitro group would all contribute to the overall structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the amide group, which can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity . The compound’s solubility, melting point, boiling point, and other properties would depend on its specific structure .

Scientific Research Applications

Novel Transformations and Synthesis

Researchers have explored novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, including compounds like 2-[(5-Chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. These transformations have been studied for the synthesis of thienopyrimidines and related derivatives (Pokhodylo et al., 2010). Similarly, reactions with aromatic aldehydes have been studied for the efficient synthesis of various compounds derived from Gewald's amide (Dzhavakhishvili et al., 2008).

Synthesis of Biologically Active Compounds

The utility of 2-aminothiophene-3-carboxamide, a related compound, in the synthesis of biologically active, fused heterocyclic derivatives has been studied. These derivatives show potential antimicrobial activity and are of interest in the development of new pharmaceutical compounds (Wardakhan et al., 2005). Also, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been targeted for synthesis and analysis due to their potential biological activities, including cytostatic, antitubercular, and anti-inflammatory properties (Chiriapkin et al., 2021).

Antitumor and Antimicrobial Activities

Some derivatives of thiophene carboxamides have shown significant antitumor effects, highlighting their potential as innovative anti-cancer agents (Ostapiuk et al., 2017). Additionally, certain thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities, which are significant in the development of new antimicrobial agents (Vasu et al., 2005).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

2-[(5-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-8-5-6-11(20(23)24)10(7-8)15(22)19-16-13(14(18)21)9-3-1-2-4-12(9)25-16/h5-7H,1-4H2,(H2,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAPPWUHJMRUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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